![molecular formula C8H7N3O2 B1412296 Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1256786-55-6](/img/structure/B1412296.png)

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Overview

Description

“Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

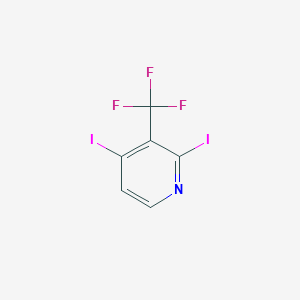

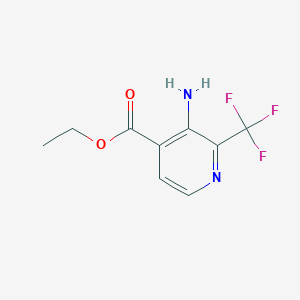

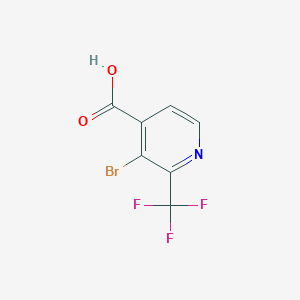

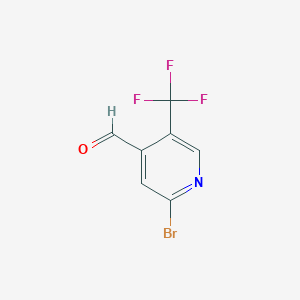

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been achieved through various methods . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and can lead to a wide range of possible combinations of substituents . The most common substituent at position C3 is a methyl group (66.06%) followed by a hydrogen atom (23.69%) .Scientific Research Applications

I conducted a thorough search for the scientific research applications of “Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate”, focusing on unique applications. However, specific applications for this compound were not detailed in the available literature. Below is a general analysis based on the information about pyrazolo[3,4-b]pyridine derivatives:

Synthesis Methods

Pyrazolo[3,4-b]pyridine derivatives, including “Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate”, can be synthesized through various strategies. These methods are systematized according to how the pyrazolopyridine system is assembled, each with its own advantages and drawbacks .

Biomedical Applications

These compounds have been explored for their potential in biomedical applications due to their structural versatility. More than 300,000 pyrazolo[3,4-b]pyridines have been described, included in over 5500 references and 2400 patents . They present two possible tautomeric forms: the 1H- and 2H-isomers.

Antimicrobial Activity

Some pyrazolo[3,4-b]pyridine derivatives have been studied for their antimicrobial activity. This research is part of an ongoing effort to find new compounds that can be used in emerging biomedical applications .

Enzyme Catalysis

The design and fabrication of enzyme-powered motors using fuels present in biological environments have been a focus area. Pyrazolo[3,4-b]pyridine derivatives could potentially play a role in powering these motors due to their chemical properties .

Future Directions

The future directions for the research and development of 1H-pyrazolo[3,4-b]pyridines are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder .

Mechanism of Action

Target of Action

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a member of the pyrazolo[3,4-b]pyridines family . These compounds have been found to interact with various targets, including Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, such as TRKs, through a series of biochemical reactionsIt’s known that pyrazolo[3,4-b]pyridine derivatives can inhibit trka . This inhibition can disrupt the downstream signal transduction pathways, which are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The biochemical pathways affected by Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate are primarily those involving its target proteins, such as TRKs . When TRKs are inhibited, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Result of Action

The result of the action of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is the inhibition of its target proteins, leading to disruption of the associated biochemical pathways . This disruption can lead to changes in cell proliferation, differentiation, and survival, potentially providing therapeutic benefits in conditions such as cancer .

properties

IUPAC Name |

methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXUPRAKJJCQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256786-55-6 | |

| Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

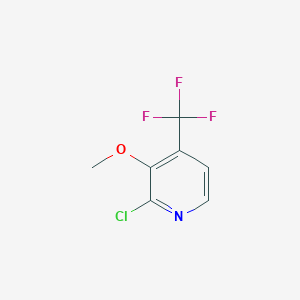

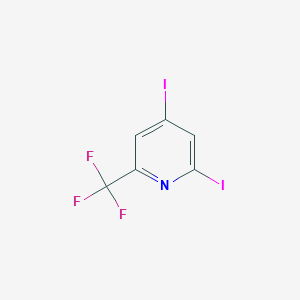

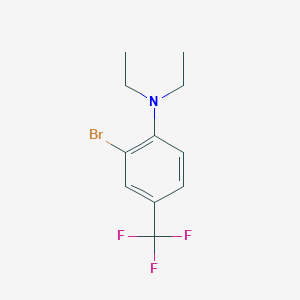

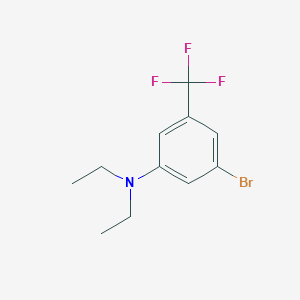

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.